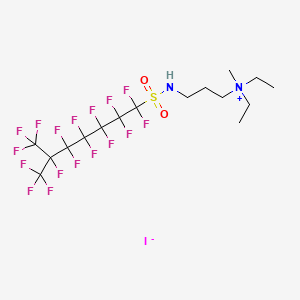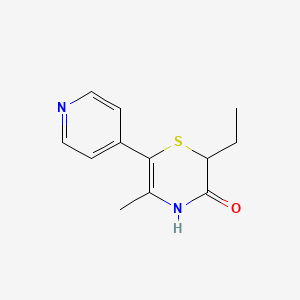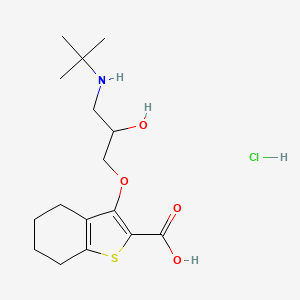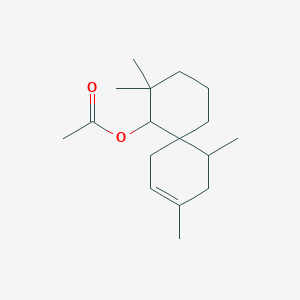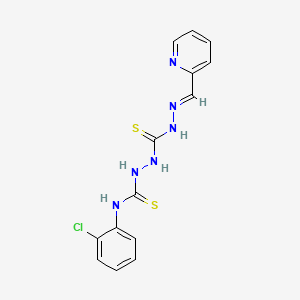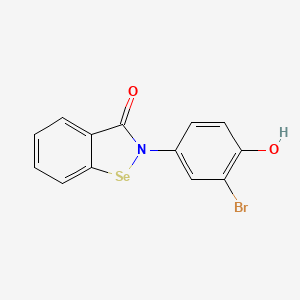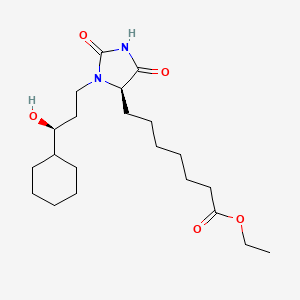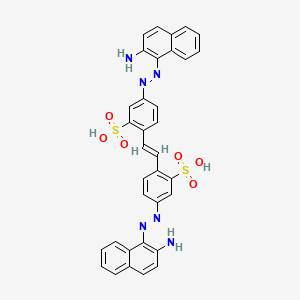
Benzenesulfonic acid, 2,2'-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- is a complex organic compound that belongs to the class of aromatic sulfonic acids
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- typically involves the following steps:
Diazotization: The process begins with the diazotization of 2-amino-1-naphthalenylamine. This involves treating the amine with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then coupled with 2,2’-((E)-1,2-ethenediyl)bis(benzenesulfonic acid) under alkaline conditions to form the azo compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale diazotization and coupling reactions, utilizing continuous flow reactors to ensure efficient and consistent production. The reaction conditions, such as temperature, pH, and concentration of reactants, are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the azo linkages, leading to the formation of various oxidation products.
Reduction: Reduction of the azo groups can yield corresponding amines.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as sulfonation, nitration, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium dithionite or zinc in acidic conditions are typically used.
Substitution: Electrophilic substitution reactions often require strong acids or bases as catalysts.
Major Products
Oxidation: Oxidized derivatives of the azo compound.
Reduction: Amines derived from the reduction of azo groups.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biological stain due to its azo groups, which can bind to various biological molecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of dyes and pigments due to its vibrant color and stability.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- involves its interaction with molecular targets through its azo and sulfonic acid groups. These functional groups can participate in various chemical interactions, such as hydrogen bonding, ionic interactions, and covalent bonding, with target molecules. The pathways involved may include enzyme inhibition, receptor binding, and modulation of cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzenesulfonic acid: A simpler aromatic sulfonic acid with similar acidic properties but lacking the azo linkages.
Sulfanilic acid: Contains both sulfonic acid and amino groups but lacks the azo linkages and the extended aromatic system.
p-Toluenesulfonic acid: Another aromatic sulfonic acid with a methyl group, used as an acid catalyst in organic synthesis.
Uniqueness
Benzenesulfonic acid, 2,2’-((E)-1,2-ethenediyl)bis(5-((E)-(2-amino-1-naphthalenyl)azo)- is unique due to its complex structure, which includes multiple functional groups (azo, sulfonic acid, and amino groups) and extended aromatic systems. This complexity allows for a wide range of chemical reactions and applications, making it a versatile compound in various fields of research and industry.
Properties
CAS No. |
5437-12-7 |
|---|---|
Molecular Formula |
C34H26N6O6S2 |
Molecular Weight |
678.7 g/mol |
IUPAC Name |
5-[(2-aminonaphthalen-1-yl)diazenyl]-2-[(E)-2-[4-[(2-aminonaphthalen-1-yl)diazenyl]-2-sulfophenyl]ethenyl]benzenesulfonic acid |
InChI |
InChI=1S/C34H26N6O6S2/c35-29-17-13-21-5-1-3-7-27(21)33(29)39-37-25-15-11-23(31(19-25)47(41,42)43)9-10-24-12-16-26(20-32(24)48(44,45)46)38-40-34-28-8-4-2-6-22(28)14-18-30(34)36/h1-20H,35-36H2,(H,41,42,43)(H,44,45,46)/b10-9+,39-37?,40-38? |
InChI Key |
ANGMGEOZQHWOBK-MQJWSLAISA-N |
Isomeric SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)/C=C/C4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)N)S(=O)(=O)O)S(=O)(=O)O)N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2N=NC3=CC(=C(C=C3)C=CC4=C(C=C(C=C4)N=NC5=C(C=CC6=CC=CC=C65)N)S(=O)(=O)O)S(=O)(=O)O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Sodium 3-(2,3-dihydro-1,3-dioxo-1H-inden-2-YL)-7-hydroxybenzo[F]quinoline-9-sulphonate](/img/structure/B12710830.png)

